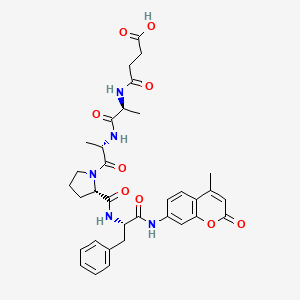

Suc-AAPF-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

88467-45-2 |

|---|---|

Formule moléculaire |

C34H39N5O9 |

Poids moléculaire |

661.7 g/mol |

Nom IUPAC |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-25(17-22-8-5-4-6-9-22)32(45)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26,37H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,41,42)(H,38,45,46)/t20-,21-,25-,26-/m0/s1 |

Clé InChI |

IGKPQFYMWKQDQS-KCXKOMAXSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Autres numéros CAS |

88467-45-2 |

Synonymes |

Suc-AAPF-AMC succinyl-Ala-Ala-Pro-Phe-7-(4-methyl)coumarinyl-amide succinyl-Ala-Ala-Pro-Phe-AMC succinyl-alanyl-alanyl-Pro-phenylalanyl-7-amino-4-methylcoumarin succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Suc-AAPF-AMC: A Fluorogenic Substrate for Protease Activity

Introduction

Succinyl-Ala-Ala-Pro-Phe-7-Amino-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive and widely utilized fluorogenic substrate for the kinetic analysis of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. Its utility in biochemical and cell-based assays stems from its specific amino acid sequence, which is recognized and cleaved by target proteases, leading to the release of a quantifiable fluorescent signal. This guide provides a comprehensive overview of this compound, including its chemical properties, substrate specificity, detailed experimental protocols, and the signaling pathways of its primary target enzymes.

Core Properties of this compound

This compound is a synthetic tetrapeptide conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent due to the quenching effect of the peptide moiety. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC group, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Full Name | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin |

| Synonyms | Suc-Ala-Ala-Pro-Phe-AMC |

| Molecular Formula | C₃₄H₃₉N₅O₉ |

| Molecular Weight | 661.7 g/mol |

| CAS Number | 88467-45-2 |

| Excitation Maximum | 360-380 nm |

| Emission Maximum | 440-460 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Substrate Specificity and Kinetic Parameters

This compound is primarily designed as a substrate for chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. However, its sequence is also recognized by other proteases with similar substrate specificities, including Cathepsin G and neutrophil elastase.

Table 2: Kinetic Parameters of Protease-Mediated Cleavage of this compound

| Enzyme | Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| α-Chymotrypsin | Bovine Pancreas | 15[1] | 1.5[1] | 1.0 x 10⁵ |

| Cathepsin G | Human Neutrophil | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound |

| Neutrophil Elastase | Human Neutrophil | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound |

Experimental Protocols

This section provides a detailed methodology for a typical enzyme kinetic assay using this compound.

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the specific enzyme being assayed.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified protease (e.g., chymotrypsin, Cathepsin G, or neutrophil elastase) in an appropriate buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

-

AMC Standard Curve: To quantify the amount of cleaved substrate, a standard curve of free 7-amino-4-methylcoumarin is required. Prepare a stock solution of AMC in DMSO and perform serial dilutions in the assay buffer to generate a standard curve (e.g., 0-10 μM).

Assay Procedure

-

Prepare Working Solutions: On the day of the experiment, thaw the required reagents. Dilute the this compound stock solution with assay buffer to the desired final concentrations. For kinetic analysis, a range of substrate concentrations bracketing the Kₘ value should be used (e.g., 0.1 to 10 times the expected Kₘ).

-

Set up the Assay Plate: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.

-

Test Wells: Add the enzyme solution to the wells.

-

Substrate Blank Wells: Add assay buffer without the enzyme.

-

Enzyme Blank Wells: Add the enzyme solution to wells that will not receive the substrate.

-

-

Initiate the Reaction: Add the this compound working solution to the test and substrate blank wells to start the reaction. The final volume in each well should be consistent (e.g., 100 or 200 μL).

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank wells) from the fluorescence readings of the test wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of AMC released using the AMC standard curve.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

-

Calculate the kcat value from Vₘₐₓ and the enzyme concentration (kcat = Vₘₐₓ / [E]).

-

Signaling Pathways and Biological Context

The proteases that cleave this compound are involved in a variety of physiological and pathological processes, particularly in inflammation.

Chymotrypsin and the TLR4/NF-κB Signaling Pathway

Chymotrypsin has been shown to exert anti-inflammatory effects, in part by downregulating the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by lipopolysaccharide (LPS) typically leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines. Chymotrypsin can interfere with this cascade, leading to a reduction in the inflammatory response.

Caption: Chymotrypsin's anti-inflammatory effect via TLR4/NF-κB pathway downregulation.

Cathepsin G and PAR4 Signaling in Inflammation

Cathepsin G, released by neutrophils at sites of inflammation, is a potent activator of Protease-Activated Receptor 4 (PAR4), particularly on platelets.[3][4] Cleavage of the N-terminal domain of PAR4 by Cathepsin G exposes a new N-terminus that acts as a tethered ligand, initiating downstream signaling cascades that contribute to platelet aggregation and inflammation.

Caption: Cathepsin G-mediated activation of PAR4 signaling in platelets.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates the general workflow for conducting a protease activity assay using this compound.

Caption: General workflow for a fluorogenic protease assay using this compound.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the activity of chymotrypsin and related proteases. Its high sensitivity and amenability to continuous kinetic assays make it a preferred substrate for characterizing enzyme function and for high-throughput screening of inhibitors. A thorough understanding of its properties, substrate specificity, and the biological context of its target enzymes is crucial for the design and interpretation of experiments. This guide provides the foundational knowledge required for the effective utilization of this compound in protease research.

References

- 1. This compound peptide [novoprolabs.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorogenic Protease Substrate: Suc-AAPF-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-AAPF-AMC (Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for chymotrypsin (B1334515) and chymotrypsin-like serine proteases. Its utility in biochemical and cellular assays stems from the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-Amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the peptide backbone between the Phenylalanine (Phe) residue and AMC, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound in research and drug development.

Chemical Structure and Properties

This compound is a synthetic tetrapeptide derivative. The succinyl group at the N-terminus enhances solubility and prevents unwanted side reactions. The peptide sequence (Ala-Ala-Pro-Phe) is specifically designed for recognition and cleavage by chymotrypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues like Phenylalanine.

The chemical identity and key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₉N₅O₉[1][2][3] |

| Molecular Weight | 661.70 g/mol [1][2] |

| CAS Number | 88467-45-2[1][3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[3] |

| Excitation Wavelength | 340-380 nm[3][4] |

| Emission Wavelength | 440-460 nm[3][4] |

| Purity | ≥98% |

| Storage | Store at -20°C, protected from light.[2] |

Applications in Research

This compound is a versatile tool for:

-

Enzyme Kinetics: Determining the kinetic parameters (Km and kcat) of chymotrypsin and other chymotrypsin-like proteases. For α-chymotrypsin, the Km for this compound has been determined to be 15 μM, with a kcat of 1.5 s⁻¹.[1]

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific proteases.

-

Protease Activity Profiling: Assessing the activity of chymotrypsin-like proteases in complex biological samples such as cell lysates and tissue homogenates.

-

Studying Signaling Pathways: Investigating the role of proteases in cellular signaling cascades, such as those mediated by Protease-Activated Receptors (PARs).

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution (10 mM):

-

Weigh out an appropriate amount of this compound powder.

-

Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[5]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for up to 6 months when stored at -80°C.[2][5]

b. Chymotrypsin Stock Solution:

-

Prepare a stock solution of purified chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to a concentration of 1 mg/mL.

-

Determine the active concentration of the enzyme using an appropriate method, such as active site titration.

-

Store the enzyme stock solution in aliquots at -80°C.

c. Assay Buffer: A common assay buffer for chymotrypsin activity is Tris-HCl buffer.

-

Composition: 50 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.

-

Preparation: Dissolve Tris base and CaCl₂ in deionized water, adjust the pH to 7.8 with HCl, and bring to the final volume. Filter sterilize the buffer before use.

In Vitro Chymotrypsin Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

a. Reagent Preparation:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value (e.g., 0.5 μM to 100 μM) should be prepared.

-

Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the chymotrypsin stock solution on ice and dilute it in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

b. Assay Procedure:

-

Add 50 μL of the substrate working solution to each well of a black, clear-bottom 96-well microplate.

-

Include appropriate controls:

-

No-enzyme control: 50 μL of substrate working solution and 50 μL of assay buffer.

-

No-substrate control: 50 μL of assay buffer and 50 μL of enzyme working solution.

-

Positive control (optional): A known chymotrypsin inhibitor.

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 50 μL of the enzyme working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. Use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

c. Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all experimental wells.

-

Plot the fluorescence intensity as a function of time for each substrate concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the progress curves. The slope of this linear portion represents the rate of substrate hydrolysis.

-

To determine the kinetic parameters (Km and Vmax), plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation:

-

V₀ = (Vmax * [S]) / (Km + [S])

-

Quantitative Data Summary

| Parameter | Value | Enzyme | Reference |

| Km | 15 μM | α-Chymotrypsin | [1] |

| kcat | 1.5 s⁻¹ | α-Chymotrypsin | [1] |

| Excitation Max | 340-380 nm | N/A | [3][4] |

| Emission Max | 440-460 nm | N/A | [3][4] |

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors using this compound.

Caption: Workflow for a high-throughput screening assay to identify chymotrypsin inhibitors.

Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Chymotrypsin can activate certain G protein-coupled receptors known as Protease-Activated Receptors (PARs) by cleaving their N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, leading to intracellular signaling. This compound can be used to quantify the activity of proteases that may be involved in this signaling pathway.

References

Unveiling Protease Activity: A Technical Guide to the Substrate Specificity of Suc-AAPF-AMC

For Immediate Release

This technical guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC). Tailored for researchers, scientists, and drug development professionals, this document delves into the substrate's specificity, presents available kinetic data, and offers a detailed protocol for its use in quantifying protease activity.

Introduction: The Role of this compound in Protease Research

This compound is a widely utilized fluorogenic substrate for the sensitive and continuous assay of chymotrypsin-like serine proteases. The substrate consists of a tetrapeptide sequence (AAPF) that is recognized and cleaved by specific proteases. This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which exhibits excitation and emission maxima at approximately 360-380 nm and 440-460 nm, respectively. The rate of AMC release is directly proportional to the enzymatic activity, allowing for precise quantification.

Protease Specificity

This compound is most notably a substrate for α-chymotrypsin . However, its utility extends to a range of other chymotrypsin-like proteases. The specificity of this compound for various proteases is a critical consideration in experimental design. While it is a valuable tool for studying specific enzymes, the potential for cross-reactivity with other proteases in complex biological samples should be considered.

Known proteases that cleave this compound include:

-

α-Chymotrypsin : A digestive enzyme synthesized in the pancreas.

-

Human Pancreatic Elastase : A serine protease that breaks down elastin (B1584352).

-

Cathepsin G : A serine protease found in the azurophilic granules of neutrophils.

-

Carboxypeptidase Y : A serine carboxypeptidase from baker's yeast.

-

Peptidyl Prolyl Isomerase : Enzymes that interconvert the cis and trans isomers of peptide bonds with the amino acid proline.

-

Rat Intestinal Mast Cell Protease (RMCP I)

-

Rat Skeletal Muscle Mast Cell Protease (RMCP II)

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's activity on a substrate is defined by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Kinetic data for the interaction of this compound with various proteases is crucial for comparative studies and inhibitor screening.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| α-Chymotrypsin | 15 | 1.5 | 100,000 | [1] |

Experimental Protocols: Fluorometric Protease Assay

This section provides a detailed methodology for determining the kinetic constants of a chymotrypsin-like protease using this compound in a 96-well microplate format.

Materials

-

This compound substrate

-

Purified chymotrypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Standard concentration of free AMC for calibration curve

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to a working concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

-

Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1x to 10x the expected Km).

Assay Procedure

-

AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product formed, prepare a standard curve using known concentrations of free AMC in Assay Buffer.

-

Assay Setup:

-

Add 50 µL of each substrate working solution to individual wells of the 96-well plate.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

Include a "no substrate" control to measure any intrinsic fluorescence of the enzyme preparation.

-

-

Enzyme Addition: Initiate the reaction by adding 50 µL of the enzyme working solution to each well. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) with readings taken every 1-2 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀):

-

Subtract the background fluorescence (from "no enzyme" controls) from the kinetic reads.

-

For each substrate concentration, plot fluorescence intensity (in moles of AMC, determined from the standard curve) versus time.

-

The initial velocity (V₀) is the slope of the linear portion of this curve.

-

-

Determine Km and Vmax:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis: V₀ = (Vmax * [S]) / (Km + [S])

-

-

Calculate kcat:

-

Calculate the catalytic constant using the following equation: kcat = Vmax / [E] where [E] is the final concentration of the enzyme in the assay.

-

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the enzymatic reaction and the general workflow for determining kinetic constants.

Caption: Enzymatic cleavage of this compound by a protease.

Caption: Workflow for determining protease kinetic constants.

References

An In-depth Technical Guide to the Suc-AAPF-AMC Assay: Principle, Protocol, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suc-AAPF-AMC assay, a widely used method for the quantitative determination of chymotrypsin (B1334515) and chymotrypsin-like serine protease activity. This document details the core principles of the assay, provides detailed experimental protocols, presents quantitative data for key parameters, and illustrates its application in drug discovery and signaling pathway analysis.

Core Principle of the this compound Assay

The this compound assay is a fluorogenic kinetic assay used to measure the enzymatic activity of chymotrypsin and other proteases with similar substrate specificity. The assay utilizes the synthetic peptide substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (this compound).

The fundamental principle lies in the enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue of the peptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the this compound substrate is non-fluorescent. Upon hydrolysis by a chymotrypsin-like protease, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease in the sample.

The specificity of this assay is largely determined by the peptide sequence AAPF. Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine (F), tyrosine (Y), and tryptophan (W).[1] The phenylalanine residue at the P1 position of the substrate fits into the hydrophobic S1 binding pocket of the chymotrypsin active site, making this compound a highly specific substrate.

The enzymatic reaction can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader. The excitation and emission wavelengths for the released AMC fluorophore are typically around 360-380 nm and 440-460 nm, respectively.[2]

References

An In-depth Technical Guide to the Mechanism of Action of Suc-AAPF-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amido-4-methylcoumarin (Suc-AAPF-AMC), detailing its mechanism of action, substrate specificity, and application in quantitative enzyme activity assays.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive detection of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. The core of its mechanism lies in the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the AMC fluorophore is non-fluorescent due to the quenching effect of the attached peptide chain. Upon enzymatic cleavage by a target protease, free AMC is released. The liberated AMC is highly fluorescent, with excitation maxima between 340-380 nm and emission maxima in the 440-460 nm range.[1] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative determination of the protease's catalytic efficiency.

Figure 1: Enzymatic Cleavage of this compound

Substrate Specificity and Enzyme Kinetics

While this compound is predominantly used as a substrate for α-chymotrypsin, it is also recognized and cleaved by other proteases, including human pancreatic elastase, Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase. The kinetic parameters of this interaction are crucial for comparative studies and inhibitor screening.

Table 1: Quantitative Data for this compound and Associated Enzymes

| Parameter | α-Chymotrypsin | Human Neutrophil Elastase | Human Cathepsin G |

| Michaelis Constant (Km) | 15 µM[2] | Data not available | Can be assayed at 15 µM[3] |

| Catalytic Constant (kcat) | 1.5 s⁻¹[2] | Data not available | Data not available |

| Optimal Excitation Wavelength | 340-380 nm[1] | 340-380 nm | 340-380 nm |

| Optimal Emission Wavelength | 440-460 nm[1] | 440-460 nm | 440-460 nm |

Experimental Protocols

Preparation and Handling of this compound Stock Solution

Proper preparation and storage of the substrate are critical for reproducible results.

Table 2: Preparation and Storage of this compound

| Step | Procedure | Notes |

| Reconstitution | Dissolve lyophilized this compound powder in anhydrous DMSO to a stock concentration of 10-20 mM. | Gentle warming or brief sonication may be required for complete dissolution. |

| Aliquoting | Aliquot the DMSO stock solution into smaller, single-use volumes. | This prevents repeated freeze-thaw cycles which can degrade the substrate. |

| Storage | Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4] | Protect from light and moisture. |

| Working Solution | On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate assay buffer. | Keep the working solution on ice and use it promptly. |

General Protocol for a 96-Well Plate Fluorometric Assay

This protocol outlines a typical procedure for measuring protease activity using this compound in a 96-well plate format.

Table 3: Detailed Methodology for a Fluorometric Protease Assay

| Step | Action | Details and Recommendations |

| 1. Reagent Preparation | Prepare the assay buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5, often containing CaCl₂ to enhance chymotrypsin stability). Prepare the enzyme solution by diluting the protease stock to the desired concentration in the assay buffer. Prepare the this compound working solution by diluting the DMSO stock in the assay buffer. | The final DMSO concentration in the assay should typically be kept below 1-2% to avoid enzyme inhibition. All solutions should be kept on ice. |

| 2. Assay Plate Setup | Add the appropriate volume of assay buffer to all wells. Add the enzyme solution to the "test" wells and an equal volume of assay buffer to the "blank" or "no-enzyme" control wells. If screening inhibitors, add the inhibitor solution to the appropriate wells and an equal volume of vehicle to the control wells. Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes. | An opaque, black 96-well plate is recommended to minimize light scatter and background fluorescence. |

| 3. Reaction Initiation | Initiate the enzymatic reaction by adding the this compound working solution to all wells. | The addition can be done using a multichannel pipette for simultaneous initiation. |

| 4. Data Acquisition | Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. | Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes, ensuring the reaction remains in the linear range. |

| 5. Data Analysis | For each well, determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. Subtract the rate of the blank wells from the rate of the test wells to correct for background fluorescence and substrate auto-hydrolysis. Convert the corrected rate to moles of substrate cleaved per unit time using a standard curve generated with free AMC. | The initial velocity of the reaction is used to calculate kinetic parameters. |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical protease assay using this compound.

Figure 2: Experimental Workflow for a Protease Assay

References

A Technical Guide to the Fluorogenic Chymotrypsin Substrate: Suc-AAPF-AMC

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive and specific fluorogenic substrate used for the quantitative determination of chymotrypsin (B1334515) activity.[1] It belongs to the family of coumarin-based substrates, which are renowned in enzyme kinetics for their utility in continuous, high-throughput assays. The core principle of this substrate lies in its design: the non-fluorescent AMC molecule is chemically linked to a peptide sequence (Ala-Ala-Pro-Phe) specifically recognized by chymotrypsin. Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is liberated.[2][3] The resulting increase in fluorescence intensity over time is directly proportional to the chymotrypsin activity, providing a robust method for enzyme characterization, inhibitor screening, and biochemical research.

Physicochemical and Kinetic Properties

The reliable use of this compound in enzymatic assays depends on a clear understanding of its physical, chemical, and kinetic characteristics. These properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Suc-Ala-Ala-Pro-Phe-AMC, Chymotrypsin Substrate II | [1] |

| Molecular Formula | C₃₄H₃₉N₅O₉ | |

| Molecular Weight | 661.70 g/mol | |

| CAS Number | 88467-45-2 | |

| Appearance | White lyophilized solid | |

| Solubility | Soluble in DMSO and 1:1 acetonitrile:water | |

| Storage (Solid) | -20°C, desiccated, protected from light | |

| Storage (Solution) | Stock solutions stable for up to 3 months at -20°C |

Table 2: Spectroscopic and Kinetic Parameters

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~380 nm | [4] |

| Emission Wavelength (λem) | ~460 nm | [4] |

| Michaelis Constant (Km) for α-Chymotrypsin | 14 µM | [5] |

Principle of Action: Enzymatic Cleavage

The utility of this compound as a substrate is based on a straightforward enzymatic reaction that results in a quantifiable fluorescent signal. Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds after large hydrophobic amino acids, such as phenylalanine (Phe). The substrate is designed to exploit this specificity.

In its intact form, the 7-amido-4-methylcoumarin (AMC) moiety is non-fluorescent due to the amide bond connecting it to the peptide. When chymotrypsin is introduced, it binds to the Suc-AAPF peptide sequence and catalyzes the hydrolysis of the amide bond between Phenylalanine and AMC. This releases the free AMC fluorophore, which exhibits strong fluorescence at approximately 460 nm when excited around 380 nm.

Caption: Enzymatic cleavage of this compound by chymotrypsin releases fluorescent AMC.

Detailed Experimental Protocol

This section provides a standard methodology for measuring chymotrypsin activity using this compound in a 96-well microplate format.

Required Reagents and Materials

-

This compound substrate

-

α-Chymotrypsin enzyme

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Assay Buffer: 100 mM Tris, 10 mM CaCl₂, 50 mM NaCl, pH 8.0[4][6]

-

Enzyme Dilution Buffer: 1 mM HCl, 2 mM CaCl₂[4]

-

Black, flat-bottom 96-well microplates (e.g., Nunc F16 Maxisorp)

-

Fluorescence microplate reader

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 6.62 mg in 1 mL of DMSO. Store aliquots at -20°C.

-

Enzyme Stock Solution: Reconstitute lyophilized α-chymotrypsin in ice-cold Enzyme Dilution Buffer (1 mM HCl, 2 mM CaCl₂) to a desired stock concentration (e.g., 1 mg/mL).[4] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution (2X): On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to a 2X working concentration. The final concentration in the well should be approximately 1-2 times the Km value (e.g., for a final concentration of 25 µM, prepare a 50 µM 2X solution).[5]

-

Working Enzyme Solution (2X): Dilute the enzyme stock solution in Assay Buffer to a 2X working concentration (e.g., for a final concentration of 2 nM, prepare a 4 nM 2X solution).[5] Keep on ice until use.

Assay Procedure

The following workflow outlines the steps for a typical chymotrypsin activity assay.

Caption: Standard workflow for a chymotrypsin inhibition assay using this compound.

-

Plate Setup: Add 50 µL of the 2X Working Enzyme Solution to the designated wells of a black 96-well plate.

-

Blank/Control: For substrate blank wells, add 50 µL of Assay Buffer instead of the enzyme solution.

-

Reaction Initiation: To start the reaction, add 50 µL of the 2X Working Substrate Solution to all wells, bringing the total volume to 100 µL. Mix gently, avoiding bubbles.

-

Fluorescence Measurement: Immediately place the plate into a fluorescence reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[4] Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4]

Data Analysis

-

Subtract Blank: For each time point, subtract the fluorescence reading of the blank well from the corresponding experimental wells.

-

Calculate Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity versus time. Identify the linear portion of the curve (typically the first 5-10 minutes) and determine its slope. This slope represents the initial reaction velocity (V₀) in Relative Fluorescence Units (RFU) per minute.

-

Convert to Molar Rate (Optional): To convert V₀ to a molar rate (mol/min), a standard curve must be generated using free AMC of known concentrations under the same assay conditions. This allows the conversion of RFU/min to µmol/min.

-

Inhibitor Screening: For inhibitor studies, the enzyme can be pre-incubated with the test compound before the addition of the substrate. The percent inhibition is calculated by comparing the V₀ of the inhibited reaction to that of an uninhibited control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2024094733A1 - Polypeptides having protease activity for use in detergent compositions - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of inductively coupled plasma-mass spectrometry (ICP-MS) based protease assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Optimization, Biological Evaluation and Application of Peptidomimetic Prostate Specific Antigen Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]

The Role of Cathepsin G and Its Activity Measurement Using Suc-AAPF-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CatG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1] While historically recognized for its role in host defense through the degradation of pathogens, emerging evidence highlights its multifaceted involvement in inflammatory signaling pathways.[1][2] Dysregulation of Cathepsin G activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of Cathepsin G activity, with a specific focus on its measurement using the fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amido-4-methylcoumarin (Suc-AAPF-AMC).

Cathepsin G possesses a dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[2] This allows it to cleave a broad range of protein substrates, thereby modulating various physiological and pathological processes. Its functions include the processing of cytokines and chemokines, activation of cell surface receptors, and degradation of the extracellular matrix.[2][3]

Data Presentation: Quantitative Analysis of Cathepsin G Activity

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |

| This compound | α-chymotrypsin | 1.0 x 10⁵ (Km=15 µM, kcat=1.5 s⁻¹) | Not specified | [4] |

| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | Human Cathepsin G | 1.5 x 10⁵ | Not specified | [5] |

| Abz-TPFSGQ-EDDnp | Human Cathepsin G | 1.5 x 10⁵ | Not specified | |

| Abz-EPFWEDQ-EDDnp | Human Cathepsin G | 1.0 x 10⁵ | Not specified | |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Human Cathepsin G | Not Reported | pH 7.5, 37°C |

Experimental Protocols: Measuring Cathepsin G Activity with this compound

This section details a generalized protocol for a fluorometric assay to measure Cathepsin G activity using this compound.

Materials:

-

Purified human Cathepsin G

-

This compound substrate

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate solubilization

-

96-well black microplates

-

Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[6]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of Cathepsin G in Assay Buffer. Keep the enzyme on ice.

-

Prepare a standard curve using free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

-

Assay Setup:

-

Add Assay Buffer to the wells of the 96-well plate.

-

Add the Cathepsin G solution to the appropriate wells.

-

To initiate the reaction, add the this compound substrate solution to all wells. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence over time. Readings should be taken at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the slope of the linear portion of the fluorescence versus time plot.

-

Convert the rate from RFU/min to moles of substrate cleaved per minute using the standard curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Signaling Pathways and Experimental Workflows

Cathepsin G-Mediated Activation of Protease-Activated Receptor 4 (PAR4)

Cathepsin G is a potent activator of PAR4 on platelets and other cells.[7] Unlike thrombin, which cleaves PAR4 at its canonical site, Cathepsin G cleaves PAR4 at a novel site (Ser67-Arg68), generating a unique tethered ligand that initiates downstream signaling.[8] This activation leads to platelet aggregation, calcium mobilization, and the release of pro-inflammatory mediators.[9]

Caption: Cathepsin G activates PAR4 by cleaving at a novel site, leading to downstream signaling.

Cathepsin G Processing of Cytokines and Chemokines

Cathepsin G plays a critical role in modulating the inflammatory microenvironment by processing a variety of cytokines and chemokines.[2] This processing can either enhance or diminish their biological activity. For instance, Cathepsin G can cleave and activate certain chemokines, leading to increased immune cell recruitment.[3] Conversely, it can also degrade pro-inflammatory cytokines, potentially dampening the inflammatory response.[1] It has been shown to cleave and activate IL-36γ, promoting inflammation in conditions like psoriasis.[10][11]

Caption: Cathepsin G modulates inflammation by processing cytokines and chemokines.

Experimental Workflow for Measuring Cathepsin G Activity

The following diagram outlines a typical workflow for determining Cathepsin G activity from a biological sample.

Caption: A generalized workflow for the measurement of Cathepsin G activity.

Conclusion

Cathepsin G is a key protease with significant implications in inflammation and immune responses. The fluorogenic substrate this compound provides a reliable tool for the quantification of its chymotrypsin-like activity. A thorough understanding of the experimental protocols and the underlying signaling pathways involving Cathepsin G is essential for researchers and drug development professionals aiming to modulate its activity for therapeutic benefit. This guide provides a foundational understanding to aid in these endeavors.

References

- 1. Highly Selective Cleavage of Cytokines and Chemokines by the Human Mast Cell Chymase and Neutrophil Cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. This compound peptide [novoprolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. dovepress.com [dovepress.com]

- 11. Cathepsin G cleaves and activates IL-36γ and promotes the inflammation of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Probing Neutrophil Elastase Activity: An In-depth Technical Guide to the Suc-AAPF-AMC Fluorogenic Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neutrophil elastase (NE) activity assay utilizing the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC). Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Its primary physiological roles include the degradation of foreign proteins and host tissues as part of the innate immune response. However, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury, making it a critical target for therapeutic intervention.

Principle of the Assay

The this compound based assay is a sensitive and continuous method for measuring NE activity. The underlying principle is the enzymatic cleavage of the synthetic peptide substrate, this compound, by active neutrophil elastase. This cleavage liberates the fluorescent group, 7-Amido-4-methylcoumarin (AMC), from the quenching effect of the peptide. The resulting increase in fluorescence intensity, directly proportional to the elastase activity, can be monitored over time using a fluorescence microplate reader. The excitation and emission wavelengths for AMC are typically around 380 nm and 460-505 nm, respectively.

Experimental Protocols

This section details a generalized protocol for determining neutrophil elastase activity and for screening potential inhibitors using the this compound substrate in a 96-well plate format. Researchers should optimize these protocols for their specific experimental conditions.

Materials

-

Human Neutrophil Elastase (HNE)

-

This compound substrate

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)

-

Inhibitor of choice (for inhibition assays)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

General Assay Workflow for Measuring Neutrophil Elastase Activity

Caption: A generalized workflow for a kinetic neutrophil elastase assay.

Detailed Protocol for Neutrophil Elastase Activity Measurement

-

Reagent Preparation:

-

Prepare the Assay Buffer and allow it to reach room temperature.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

-

Assay Reaction:

-

Add 50 µL of the diluted neutrophil elastase solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at excitation and emission wavelengths of 380 nm and 460 nm, respectively. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The rate of the reaction is the slope of the linear portion of the curve and is proportional to the enzyme activity.

-

Protocol for Inhibitor Screening

-

Reagent Preparation:

-

Prepare Assay Buffer, neutrophil elastase solution, and this compound solution as described above.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

-

Assay Reaction:

-

Add 25 µL of the diluted test inhibitor or vehicle control to the wells.

-

Add 25 µL of the diluted neutrophil elastase solution to each well.

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the this compound working solution.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence kinetically as described above.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Data Presentation: Quantitative Analysis of Neutrophil Elastase Inhibition

The following tables summarize key kinetic parameters and inhibitory activities of various compounds against human neutrophil elastase, as determined by assays utilizing fluorogenic or chromogenic substrates.

Table 1: Kinetic Parameters of Human Neutrophil Elastase with Different Substrates

| Substrate | Michaelis Constant (Km) | Catalytic Efficiency (kcat/Km) | Reference |

| MeOSuc-AAPV-pNA | ~5464 M-1s-1 | Not explicitly found | [2] |

| MeOSuc-AAPV-AMC | ~362 µM | Not explicitly found | [2] |

Note: The kinetic parameters presented are from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison should be made with caution.

Table 2: Inhibition of Human Neutrophil Elastase by Compounds from Paulownia tomentosa

| Compound | IC50 (µM) | Inhibition Type |

| 1 | 74.7 ± 8.5 | - |

| 2 | 22.4 ± 3.5 | - |

| 3 | 25.3 ± 4.1 | - |

| 4 | 2.4 ± 1.0 | - |

| 8 | 4.8 ± 1.2 | - |

| 9 | 12.5 ± 2.9 | - |

| 10 | 10.2 ± 2.5 | - |

| 11 | 15.3 ± 3.1 | - |

| 12 | 18.9 ± 3.3 | - |

| 13 | 6.2 ± 1.5 | - |

| 14 | 8.9 ± 2.1 | - |

| 15 | 13.8 ± 2.8 | - |

| 16 | 28.7 ± 4.5 | - |

| 17 | 3.2 ± 1.1 | Noncompetitive |

| 18 | 5.3 ± 1.3 | - |

| 19 | 7.1 ± 1.8 | - |

Data extracted from a study on the anti-inflammatory effects of compounds from Paulownia tomentosa fruits.[3] The assay used the chromogenic substrate MeOSuc-AAPV-pNA.

Table 3: Kinetic Parameters for the Inhibition of Human Neutrophil Elastase by a Panel of Inhibitors

| Inhibitor | Ki (M) | IC50(60min) (M) | kon (M-1s-1) | koff (s-1) |

| Eglin C | 1.3 ± 0.2 x 10-11 | - | 1.1 ± 0.1 x 107 | 1.4 ± 0.2 x 10-4 |

| α1-PI | - | 4.6 ± 1.8 x 10-10 | 1.3 ± 0.1 x 107 | - |

| Alvelestat | 1.7 ± 0.2 x 10-8 | - | 1.4 ± 0.1 x 107 | 0.24 ± 0.03 |

| Sivelestat | 2.1 ± 0.2 x 10-8 | - | 1.0 ± 0.1 x 106 | 0.021 ± 0.002 |

| DMP 777 | 1.1 ± 0.1 x 10-9 | - | 2.5 ± 0.1 x 105 | 2.8 ± 0.3 x 10-4 |

| GW311616 | 1.2 ± 0.1 x 10-10 | - | 1.1 ± 0.1 x 105 | 1.3 ± 0.1 x 10-5 |

| MeOSuc-AAPV-CMK | - | 2.5 ± 0.3 x 10-9 | 1.2 ± 0.1 x 106 | - |

| BPTI | 3.9 ± 0.4 x 10-7 | - | 2.6 ± 0.2 x 103 | 1.0 ± 0.1 x 10-3 |

| Pefabloc SC | - | 1.3 ± 0.1 x 10-4 | 1.1 ± 0.1 x 102 | - |

This table presents a comprehensive kinetic analysis of various inhibitors against HNE.[4] The assay utilized the fluorogenic substrate MeOSuc-AAPV-AMC.

Table 4: Neutrophil Elastase Activity in Bronchoalveolar Lavage Fluid (BALF) and Sputum of Bronchiectasis Patients

| Sample | NE Activity (µg/mL) - Mild Bronchiectasis | NE Activity (µg/mL) - Moderate Bronchiectasis | NE Activity (µg/mL) - Severe Bronchiectasis | Correlation with Severity (r-value, p-value) |

| Sputum | - | - | - | 0.418, 0.042 |

| ABLF | - | - | - | - |

| NBLF | - | - | - | - |

ABLF: Affected Bronchial Lavage Fluid; NBLF: Non-affected Bronchial Lavage Fluid. Higher levels of NE activity were observed in more severe bronchiectasis across all sample types, with a statistically significant correlation for sputum NE activity.[5]

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is not only a degradative enzyme but also a potent signaling molecule that can modulate various cellular processes, contributing to inflammation and tissue remodeling.

Neutrophil Elastase in Inflammation and Pain Signaling

Caption: NE-induced inflammation and pain via PAR2 and MAPK signaling.

Neutrophil elastase can induce inflammation and pain in joints by activating Proteinase-Activated Receptor-2 (PAR2).[6] This activation leads to downstream signaling through the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in the production of pro-inflammatory mediators and the sensation of pain.

Neutrophil Elastase in the Activation of Matrix Metalloproteinases (MMPs)

Caption: NE-mediated activation of MMPs and degradation of TIMPs.

Neutrophil elastase plays a crucial role in the activation of MMPs, which are key enzymes in extracellular matrix remodeling. NE can directly cleave and activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9.[7] Furthermore, NE can degrade Tissue Inhibitors of Metalloproteinases (TIMPs), the natural inhibitors of MMPs, leading to a sustained and amplified proteolytic environment.[8]

Neutrophil Elastase in Neutrophil Extracellular Trap (NET) Formation (NETosis)

Caption: Role of Neutrophil Elastase in the process of NETosis.

During NETosis, a unique form of programmed cell death, neutrophils release web-like structures composed of decondensed chromatin and granular proteins, known as NETs, to trap and kill pathogens.[9] Upon neutrophil activation, NE translocates from the azurophilic granules to the nucleus, where it cleaves histones, facilitating chromatin decondensation, a critical step in NET formation.[10]

Conclusion

The this compound based fluorogenic assay is a robust and sensitive tool for the quantification of neutrophil elastase activity. Its application is crucial for basic research aimed at understanding the role of NE in various pathologies and for the preclinical development of novel anti-inflammatory therapeutics. The detailed protocols, quantitative data, and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

References

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuberculosis and Respiratory Diseases [e-trd.org]

- 6. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Safety, tolerability, pharmacokinetics and neutrophil elastase inhibitory effects of Sivelestat: A randomized, double-blind, placebo-controlled single- and multiple-dose escalation study in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Protease-Coupled Assay for Peptidyl-Prolyl Isomerase Activity: A Technical Guide Utilizing Suc-AAPF-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl-prolyl cis-trans isomerases (PPIases) are a ubiquitous class of enzymes that catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding and conformational changes integral to cellular signaling.[1] Measuring PPIase activity is crucial for understanding their biological roles and for the development of therapeutic inhibitors. This technical guide provides an in-depth overview of the most common method for quantifying PPIase activity: the protease-coupled assay. While Suc-AAPF-AMC (Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin) is a well-established fluorogenic substrate for chymotrypsin, it serves as the reporting component in this coupled system to continuously monitor PPIase-catalyzed isomerization. This document details the experimental protocol, presents relevant kinetic data, and illustrates the underlying principles and relevant biological pathways.

Introduction to Peptidyl-Prolyl Isomerases (PPIases)

PPIases are essential enzymes found in all domains of life, playing critical roles in a myriad of cellular processes.[1] They function by accelerating the slow cis-trans isomerization of Xaa-Pro peptide bonds, thereby acting as crucial regulators in:

-

Protein Folding and Maturation: Ensuring proteins achieve their correct three-dimensional structure.

-

Signal Transduction: Modulating the activity of signaling proteins through conformational changes.

-

Cell Cycle Control: Regulating the progression of the cell cycle.

-

Immune Response: Participating in immunological functions.

The three major families of PPIases are the cyclophilins, FK506-binding proteins (FKBPs), and parvulins, each with distinct structural features and inhibitors but sharing the common enzymatic function of prolyl isomerization. Given their involvement in various diseases, including cancer, neurodegenerative disorders, and viral infections, PPIases are significant targets for drug discovery.

Principle of the Protease-Coupled PPIase Assay

The direct measurement of prolyl isomerization is challenging due to the subtle conformational changes involved. The protease-coupled assay provides an elegant and continuous method to monitor this activity. The principle lies in the stereospecificity of a protease, typically α-chymotrypsin, which preferentially cleaves the trans isomer of a peptide substrate.

The fluorogenic peptide this compound is designed with a Pro-Phe bond, a recognition site for chymotrypsin. In solution, this peptide exists in a slow equilibrium between the cis and trans conformations at the Ala-Pro bond. Chymotrypsin can only efficiently cleave the trans isomer, releasing the fluorescent AMC group.

The addition of a PPIase accelerates the conversion of the more abundant cis isomer to the trans form. This rapid isomerization provides a continuous supply of the trans substrate for chymotrypsin, leading to a significant increase in the rate of AMC release. The rate of this fluorescence increase is directly proportional to the PPIase activity.

Data Presentation: Kinetic Parameters

The following tables summarize key kinetic parameters for the components of the protease-coupled assay and for different PPIases.

Table 1: Kinetic Parameters for α-Chymotrypsin with this compound

| Parameter | Value | Reference |

| Km | 15 µM | [2] |

| kcat | 1.5 s-1 | [2] |

Table 2: Kinetic Parameters for Various PPIases

| PPIase | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |

| Cyclophilin A (CypA) | Suc-AAPF-MCA | 59 | N/A | [3] |

| LjPar1 (Parvulin) | Suc-ALPF-pNA | N/A | 1.3 x 104 | [4] |

| LjPar2 (Parvulin) | Suc-ALPF-pNA | N/A | 1.1 x 104 | [4] |

| LjPar3 (Parvulin) | Suc-ALPF-pNA | N/A | 1.2 x 104 | [4] |

| RopA | N-Suc-AAPF-pNA | N/A | (kobs - ku)/2 | [5] |

Note: N/A indicates that the specific value was not provided in the cited reference. The catalytic efficiency (kcat/Km) is often reported as it represents the enzyme's overall catalytic activity.

Experimental Protocols

This section provides a generalized protocol for the chymotrypsin-coupled PPIase assay using a fluorogenic substrate like this compound. This protocol is based on methodologies described in the literature and can be adapted for specific PPIases and experimental conditions.[6][7][8]

Reagents and Buffers

-

Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl.

-

PPIase Stock Solution: Purified PPIase of interest at a known concentration in an appropriate storage buffer.

-

α-Chymotrypsin Stock Solution: 10 mg/mL in 1 mM HCl.

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

Inhibitor Stock Solution (optional): For inhibitor screening, dissolve the compound in DMSO.

Assay Procedure

-

Preparation of Working Solutions:

-

Dilute the PPIase stock solution to the desired final concentration (e.g., 5-50 nM) in the assay buffer.

-

Dilute the α-chymotrypsin stock solution to a working concentration of 0.5 mg/mL in the assay buffer.

-

Dilute the this compound stock solution to the desired final concentration (e.g., 15 µM) in the assay buffer. Keep this solution on ice.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the PPIase working solution (or buffer for the uncatalyzed control).

-

If testing inhibitors, add 10 µL of the inhibitor solution at various concentrations. Add 10 µL of DMSO for the control.

-

Add 20 µL of the α-chymotrypsin working solution to all wells.

-

Incubate the plate at the desired temperature (e.g., 10°C or 25°C) for 5 minutes to allow all components to equilibrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

-

Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes).

-

Excitation Wavelength: ~380 nm

-

Emission Wavelength: ~460 nm

-

-

-

Data Analysis:

-

Determine the initial reaction velocity (vo) from the linear portion of the fluorescence versus time plot.

-

The PPIase-catalyzed rate is calculated by subtracting the rate of the uncatalyzed reaction (no PPIase) from the rate observed in the presence of the PPIase.

-

For kinetic analysis, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualization: Signaling Pathways Involving PPIases

PPIases are critical regulators of various signaling pathways. Their isomerization of specific proline residues in key signaling proteins can act as a molecular switch, altering protein-protein interactions, subcellular localization, or stability.

Pin1 in Oncogenic Signaling

Pin1 is a parvulin-type PPIase that specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[9] It plays a crucial role in cancer by regulating the activity of numerous oncogenes and tumor suppressors.

Cyclophilin A (CypA) and CD147 Signaling

Extracellular Cyclophilin A (CypA) acts as a ligand for the transmembrane receptor CD147, initiating intracellular signaling cascades that are implicated in inflammation and cancer progression.[10]

FKBP12 and TGF-β Receptor Signaling

FKBP12, a well-characterized FK506-binding protein, acts as an endogenous inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, thereby modulating cell cycle progression.[11]

Conclusion

The protease-coupled assay remains a robust and widely used method for the characterization of PPIase activity and the screening of potential inhibitors. By using a chymotrypsin-specific fluorogenic substrate such as this compound, the otherwise difficult-to-measure prolyl isomerization can be monitored in real-time with high sensitivity. This technical guide provides the fundamental principles, a detailed experimental protocol, and relevant kinetic data to aid researchers in successfully implementing this assay. The illustrative signaling pathways further highlight the critical roles of PPIases in cellular regulation, underscoring the importance of assays like this in advancing our understanding of these crucial enzymes and their potential as therapeutic targets.

References

- 1. Microbial Peptidyl-Prolyl cis/trans Isomerases (PPIases): Virulence Factors and Potential Alternative Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound peptide [novoprolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Biochemical Characterization of the Parvulin-Type PPIases in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trigger Factor-Mediated Prolyl Isomerization Influences Maturation of the Streptococcus pyogenes Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Conus Peptidylprolyl Cis-Trans Isomerases (PPIases) and Assessment of Their Role in the Oxidative Folding of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Expression, Purification, Structural and Functional Characterization of Recombinant Human Parvulin 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 88467-45-2: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 88467-45-2, scientifically known as N-Succinyl-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide. More commonly referred to by its abbreviated name, N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC), this synthetic peptide is a key reagent in the study of proteolytic enzymes. Its principal application lies as a highly sensitive fluorogenic substrate for the serine protease, chymotrypsin (B1334515), and other chymotrypsin-like enzymes.[1]

The utility of this compound stems from its carefully designed molecular structure. A specific peptide sequence (Ala-Ala-Pro-Phe) is recognized and cleaved by chymotrypsin.[2] This peptide is linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which in its amide-linked state is non-fluorescent. Enzymatic cleavage of the bond between the phenylalanine residue and the AMC moiety liberates the free fluorophore. The resulting fluorescence can be quantitatively measured, providing a direct and continuous assay of enzyme activity.[3][4] This guide will delve into the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its use, and its broader applications in research and drug discovery.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 88467-45-2 | [1][4] |

| Molecular Formula | C₃₄H₃₉N₅O₉ | [1][4] |

| Molecular Weight | 661.70 g/mol | [1][4] |

| Synonyms | N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin, this compound, Chymotrypsin Substrate II, Fluorogenic | [1][4] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Solubility | Soluble in DMSO (≥10 mg/mL), ethanol (B145695) (≥10 mg/mL), and methanol (B129727) (50 mg/mL). Also soluble in acetonitrile:water (1:1). | [5] |

| Storage | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |

| Fluorescence Properties | AMC (cleavage product): | |

| Excitation Maximum (λex) | 340-360 nm | |

| Emission Maximum (λem) | 440-460 nm |

Mechanism of Action

The functionality of this compound as a fluorogenic substrate is based on the principle of fluorescence quenching and dequenching upon enzymatic activity. In its intact form, the 7-amido-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide chain via an amide bond. This linkage renders the AMC moiety non-fluorescent.

Chymotrypsin, a serine protease, recognizes and specifically catalyzes the hydrolysis of the peptide bond at the C-terminal side of the phenylalanine residue in the this compound sequence.[2] This enzymatic cleavage liberates the free 7-amino-4-methylcoumarin. The free AMC is highly fluorescent, and its appearance can be monitored in real-time using a fluorometer. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the activity of the chymotrypsin enzyme.

Caption: A generalized workflow for solid-phase peptide synthesis.

Experimental Protocols

Chymotrypsin Activity Assay

This protocol provides a general method for determining the activity of chymotrypsin using this compound. The final concentrations of reagents may need to be optimized depending on the specific experimental conditions and the purity of the enzyme.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

This compound (CAS 88467-45-2)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 10 mM CaCl₂ and 0.01% Triton X-100

-

DMSO for dissolving the substrate

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorometric microplate reader with excitation at ~355 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in Assay Buffer to the desired working concentrations. A typical final concentration in the assay is 50-100 µM.

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂).

-

Dilute the chymotrypsin stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM). Keep the enzyme solution on ice.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the appropriate volume of the diluted this compound solution.

-

Add Assay Buffer to bring the volume to the desired pre-initiation volume (e.g., 90 µL).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the diluted chymotrypsin solution (e.g., 10 µL) to each well.

-

Immediately place the plate in the fluorometric microplate reader and begin kinetic measurements.

-

Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically expressed in relative fluorescence units per minute (RFU/min).

-

To convert RFU/min to the rate of product formation (moles/min), a standard curve of free AMC should be generated.

-

Determination of Kinetic Parameters (Kₘ and kcat)

The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for the chymotrypsin-catalyzed hydrolysis of this compound can be determined by measuring the initial reaction rates at various substrate concentrations. For α-chymotrypsin, the Kₘ for this compound has been reported to be 15 µM, with a kcat of 1.5 s⁻¹. [5][6] Procedure:

-

Follow the chymotrypsin activity assay protocol as described above, but vary the final concentration of this compound over a range that brackets the expected Kₘ (e.g., 1 µM to 150 µM).

-

Keep the enzyme concentration constant and low enough to ensure initial rate conditions.

-

Determine the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vₘₐₓ and Kₘ.

-

Calculate kcat using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

Applications in Research and Drug Development

High-Throughput Screening (HTS) for Chymotrypsin Inhibitors

This compound is an ideal substrate for high-throughput screening of chymotrypsin inhibitors due to its sensitivity and the continuous nature of the assay. The assay can be readily adapted to a 384-well or 1536-well plate format.

References

In-Depth Technical Guide to Suc-AAPF-AMC: A Fluorogenic Substrate for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-AAPF-AMC), a widely utilized fluorogenic substrate for the sensitive detection of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. This document details its physicochemical properties, kinetic parameters, experimental protocols, and the underlying biochemical pathways, serving as a critical resource for researchers in enzymology and drug discovery.

Core Properties and Specifications

This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety by a protease, the free AMC is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal allows for the continuous and highly sensitive quantification of protease activity.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 661.7 g/mol | [1][2] |

| Molecular Formula | C₃₄H₃₉N₅O₉ | [2][3] |

| CAS Number | 88467-45-2 | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [2][4] |

| Excitation Wavelength (for released AMC) | 340-380 nm | [2][5] |

| Emission Wavelength (for released AMC) | 440-460 nm | [2][5] |

| Solubility | Soluble in DMSO (e.g., 90-100 mg/mL) | [3][4] |

| Storage (Powder) | -20°C or -80°C, protected from light | [3][4] |

| Storage (in Solvent) | -20°C (up to 1 month) or -80°C (up to 6 months) | [3] |

Kinetic Parameters with α-Chymotrypsin

The efficiency of this compound as a substrate for α-chymotrypsin has been characterized by its kinetic constants.

| Kinetic Parameter | Value | Reference(s) |

| Michaelis Constant (K_m) | 15 µM | [1] |

| Catalytic Constant (k_cat) | 1.5 s⁻¹ | [1] |

Chymotrypsin Activation Signaling Pathway

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the acinar cells of the pancreas to prevent autodigestion. Its activation is a critical step in the digestive cascade, occurring in the duodenum. The pathway involves a series of proteolytic cleavages, primarily initiated by trypsin.

Experimental Protocols